
3-Methyl-3-(2-thienylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(2-thienylsulfanyl)butanoic acid is an organic compound characterized by the presence of a thienylsulfanyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with a halogenated thienyl compound under mild and functional group-tolerant conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3-(2-thienylsulfanyl)butanoic acid may involve the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Methyl-3-(2-thienylsulfanyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylsulfanyl group to a thiol or sulfide.
Substitution: The thienylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Methyl-3-(2-thienylsulfanyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 3-Methyl-3-(2-thienylsulfanyl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The thienylsulfanyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methyl-3-(2-thienylsulfanyl)butanoic acid include:
- 3-Methylbutanoic acid
- 3-Methyl-2-(phenylsulfonamido)butanoic acid
- α-Ketoisovaleric acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the thienylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications in scientific research.
特性
CAS番号 |
111190-17-1 |
|---|---|
分子式 |
C9H12O2S2 |
分子量 |
216.3 g/mol |
IUPAC名 |
3-methyl-3-thiophen-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H12O2S2/c1-9(2,6-7(10)11)13-8-4-3-5-12-8/h3-5H,6H2,1-2H3,(H,10,11) |
InChIキー |
WQXSLUSMGPVYGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)O)SC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
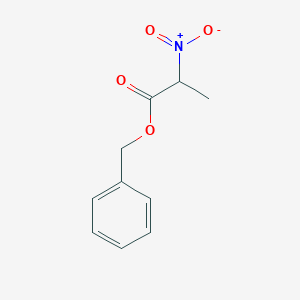
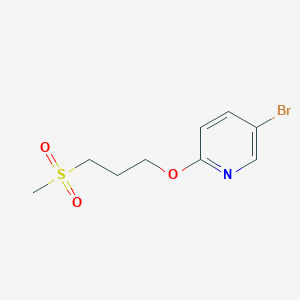
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
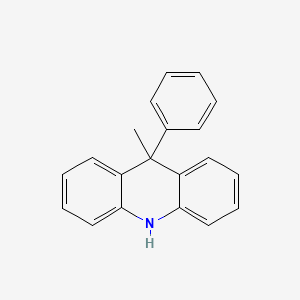

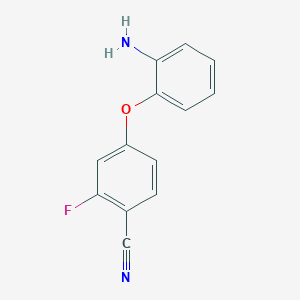
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
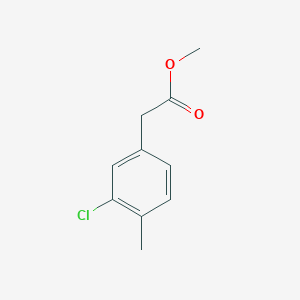

![tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13881966.png)
